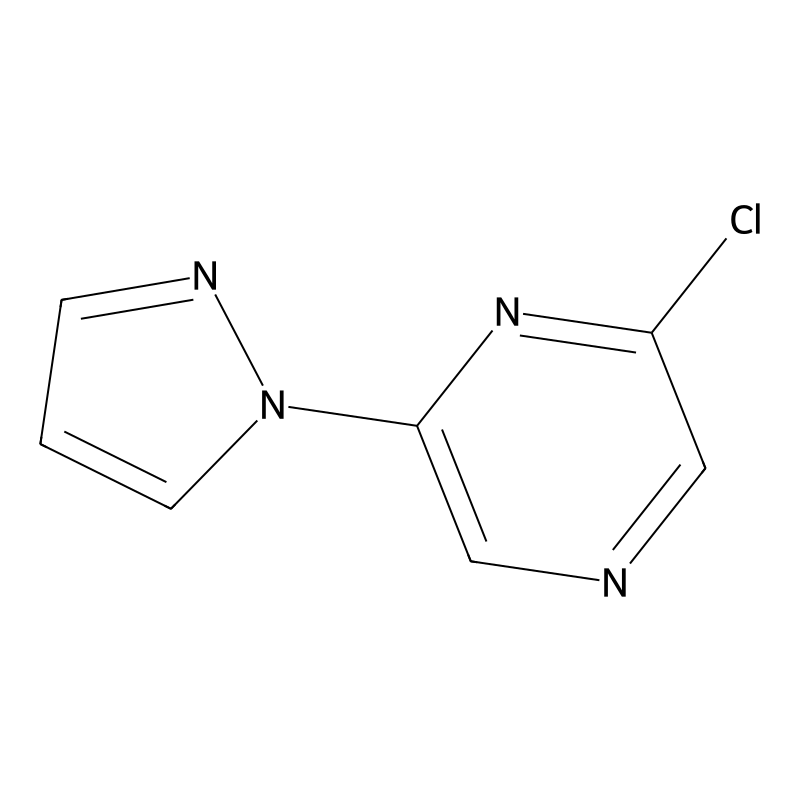2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antileishmanial and Antimalarial Applications
Scientific Field: Pharmacology and Medicinal Chemistry
Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
Experimental Procedures: The hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial activity was evaluated against Leishmania aethiopica clinical isolate, and the in vivo antimalarial activity was tested on Plasmodium berghei infected mice .
Results: Compound 13, one of the synthesized pyrazole derivatives, displayed superior antipromastigote activity with an IC50 of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, compounds 14 and 15 showed inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Androgen Receptor Antagonist
Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists .
Results: The pyrazole core favored improved growth inhibition in PC-3 cells .
Half-Sandwich Ru(II) Complexes
Scientific Field: Inorganic Chemistry
Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of half-sandwich Ru(II) complexes .
Results: The iodo analogues were found to be more cytotoxic compared to their chloro counterparts .
Synthesis of Pyrazole Derivatives
Scientific Field: Organic Chemistry
Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of various pyrazole derivatives . Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Rhodium(III)-Catalyzed C–H Functionalization
Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in a Rhodium(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .
Results: This method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
2-Chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound characterized by the presence of both pyrazine and pyrazole rings. Its molecular formula is C7H5ClN4, and it features a chlorine atom attached to the second position of the pyrazine ring, while the sixth position is substituted with a 1H-pyrazol-1-yl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity.
The chemical behavior of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine includes various reactions typical of halogenated heterocycles. Key reactions include:
- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex compounds.
- Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira reactions, which are valuable in forming carbon-carbon bonds .
- Rearrangement Reactions: Under certain conditions, the structure may rearrange, leading to different isomers or derivatives.
The synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine can be achieved through several methods:
- Halogenation of Pyrazine Derivatives: Starting from 6-(1H-pyrazol-1-yl)pyrazine, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
- Condensation Reactions: The compound may also be synthesized via condensation reactions involving pyrazole derivatives and chlorinated pyrazines, typically under acidic or basic conditions to facilitate the formation of the desired product.
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to manage reactive functional groups during synthesis .
The applications of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine span various fields:
- Pharmaceuticals: Its derivatives are explored for potential use in drug development targeting infectious diseases and cancers.
- Agricultural Chemicals: Compounds with similar structures have been investigated for their efficacy as agrochemicals, particularly as fungicides or herbicides.
- Material Science: The unique electronic properties of this compound make it a candidate for developing new materials, including organic semiconductors or sensors .
Several compounds share structural similarities with 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Chloro-4-(1H-pyrazol-1-yl)pyridine | Chlorinated pyridine with pyrazole | Potentially different biological activity due to pyridine ring |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Chlorinated pyridazine with pyrazole | Different reactivity patterns due to pyridazine structure |
| 2,6-Di(1H-pyrazol-1-yl)pyridine | Two pyrazole groups on pyridine | Enhanced chelation properties; used in coordination chemistry |
These compounds highlight the uniqueness of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in terms of its specific chlorine substitution pattern and the resulting chemical reactivity and biological potential. Each compound's distinct features contribute to its unique applications in various fields.








